N'-(2,5-difluorophenyl)-N-{2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}ethanediamide
Description
Properties
IUPAC Name |
N'-(2,5-difluorophenyl)-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N4O2S/c20-13-6-7-14(21)15(10-13)24-18(27)17(26)22-8-9-28-19-23-11-16(25-19)12-4-2-1-3-5-12/h1-7,10-11H,8-9H2,(H,22,26)(H,23,25)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOXGTVSRIBKTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C(=O)NC3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Phenyl-1H-imidazole-2-thiol
Method A (Cyclocondensation):
A mixture of 2,3-diaminomaleonitrile (DAMN, 0.5 mmol), benzaldehyde (0.5 mmol), and cerium(IV) ammonium nitrate/nitric acid (CAN/NA, 0.05/0.4 equiv.) in acetonitrile is heated at 70°C for 35–50 min. The reaction affords 2-aryl-4,5-dicyanoimidazoles, which are hydrolyzed to thiols via thiourea intermediates.
Method B (Thioamide Cyclization):
2-Oxo-2-phenylthioacetamide (1.04 g, 6.3 mmol) reacts with 3-nitrobenzaldehyde (0.95 g, 6.3 mmol) in ethanol under reflux for 7 h, yielding 2-sulfanyl imidazoles after oxidative workup.
Alkylation to Form 2-[(4-Phenyl-1H-imidazol-2-yl)sulfanyl]ethylamine
The thiol group undergoes nucleophilic substitution with 2-bromoethylamine hydrobromide (1.2 equiv.) in DMF at 50–55°C for 1 h, catalyzed by NaOH (0.67 g, 6.3 mmol) and PEG600 (1.8 g). The product is isolated via centrifugal filtration (78% yield).
Reaction Conditions:
- Solvent: DMF
- Base: NaOH
- Catalyst: PEG600
- Temperature: 50–55°C
Oxalamide Formation
Stepwise Amidation:
- Oxalyl Chloride Activation: 2-[(4-Phenyl-1H-imidazol-2-yl)sulfanyl]ethylamine (1.0 equiv.) reacts with oxalyl chloride (2.2 equiv.) in dry dichloromethane at 0°C under N₂.
- Coupling with 2,5-Difluoroaniline: The intermediate oxalamic acid chloride is treated with 2,5-difluoroaniline (1.1 equiv.) and triethylamine (3.0 equiv.) at room temperature for 12 h.
Workup:
Optimization and Mechanistic Insights
Solvent and Catalyst Effects
Spectroscopic Characterization
- ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, imidazole-H), 7.72–7.35 (m, 5H, Ph-H), 6.95–6.82 (m, 2H, Ar-F), 3.65 (t, J = 6.4 Hz, 2H, SCH₂), 3.12 (t, J = 6.4 Hz, 2H, CH₂NH).
- IR (KBr) : 3280 cm⁻¹ (N-H), 1675 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N).
Comparative Data Table
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Imidazole Synthesis | CAN/NA, MeCN, 70°C | 75–89 | 95 |
| Alkylation | NaOH, PEG600, DMF, 50°C | 78 | 97 |
| Oxalamide Formation | Oxalyl chloride, TEA, CH₂Cl₂ | 85 | 98 |
Industrial Scalability and Environmental Impact
Chemical Reactions Analysis
Types of Reactions
N'-(2,5-difluorophenyl)-N-{2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorinated phenyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions (e.g., basic or acidic media).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in the replacement of fluorine atoms with other functional groups.
Scientific Research Applications
N'-(2,5-difluorophenyl)-N-{2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N'-(2,5-difluorophenyl)-N-{2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound’s imidazole ring can bind to metal ions, affecting enzymatic activity and protein function. Additionally, the fluorinated phenyl groups can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparison with Similar Compounds
Hydrazinecarbothioamides and 1,2,4-Triazole Derivatives ()
Compounds 4–6 (hydrazinecarbothioamides) and 7–9 (1,2,4-triazole-3(4H)-thiones) share the 2,4-difluorophenyl group but differ in core scaffolds and functional groups:
Key Differences :
- The target compound’s imidazole ring offers distinct hydrogen-bonding and aromatic interactions compared to the triazole or sulfonyl groups in analogs.
- The absence of sulfonyl (SO₂) groups in the target compound may reduce polarity compared to compounds 4–9 , influencing solubility and membrane permeability.
N-(Substituted Phenyl)acetamides ()
The compound N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (I) shares an acetamide backbone but diverges in substituents:
Implications :
Table 3: Comparative Overview
| Compound Type | Target Compound | Hydrazinecarbothioamides | 1,2,4-Triazoles | N-(Substituted Phenyl)acetamides |
|---|---|---|---|---|
| Bioisosteric Potential | High (imidazole vs. triazole) | Moderate (C=S vs. C=O) | High (tautomerism) | Low (nitro vs. fluoro) |
| Polarity | Moderate (amide + S-) | High (SO₂, C=S) | Moderate (C=S) | High (SO₂, NO₂) |
| Synthetic Complexity | Likely high (multiple steps) | Moderate | Moderate | Low (direct acetylation) |
Q & A
Q. What are the critical reaction conditions and synthetic routes for synthesizing N'-(2,5-difluorophenyl)-N-{2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}ethanediamide?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and amide coupling. Key steps include:
- Thioether formation : Reacting a thiol-containing imidazole precursor (e.g., 4-phenyl-1H-imidazole-2-thiol) with a halogenated ethylamine derivative under basic conditions (e.g., K₂CO₃ in DMF) .
- Amide coupling : Using coupling agents like EDCI/HOBt or DCC to link the ethanediamide moiety to the difluorophenyl group .
- Optimization : Temperature (40–60°C) and pH (neutral to slightly basic) are critical to minimize side reactions and improve yields (>70%). Continuous flow chemistry can enhance scalability .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
Structural confirmation requires:
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and purity .
- Mass spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns .
- HPLC : For purity assessment (>95%) and monitoring reaction progress .
Q. How do the functional groups (e.g., difluorophenyl, imidazole-thioether) influence reactivity?
- Imidazole-thioether : Participates in nucleophilic substitutions (e.g., alkylation) and metal coordination, enabling further derivatization .
- Difluorophenyl group : Enhances metabolic stability and influences lipophilicity (logP ~3.2), impacting bioavailability .
Advanced Research Questions
Q. How can experimental design principles optimize bioactivity screening assays for this compound?
- Factorial design : Screen variables like concentration (1–100 µM), incubation time (24–72 hrs), and cell lines (e.g., HEK293 vs. HeLa) to identify significant factors .
- Dose-response curves : Use non-linear regression (e.g., Hill equation) to calculate IC₅₀ values and assess potency .
Q. What strategies resolve contradictions in biological activity data across assays?
- Orthogonal assays : Combine enzymatic inhibition (e.g., kinase assays) with cell viability (MTT) to distinguish target-specific vs. off-target effects .
- Structural analogs : Compare activity with derivatives lacking the difluorophenyl group to isolate pharmacophore contributions .
Q. How can molecular docking and SAR studies elucidate the pharmacodynamic profile?
- Docking simulations : Use software (e.g., AutoDock Vina) to model interactions with targets (e.g., COX-2 or EGFR kinases) and validate with mutagenesis studies .
- SAR analysis : Modify the sulfanylethyl linker length or imidazole substituents to correlate structural changes with activity .
Q. What methodologies assess the compound’s stability under physiological conditions?
- Forced degradation studies : Expose to acidic (pH 1.2), basic (pH 9.0), and oxidative (H₂O₂) conditions, followed by HPLC-MS to identify degradation products .
- Plasma stability assays : Incubate with human plasma (37°C, 24 hrs) to measure half-life and metabolic susceptibility .
Q. How do statistical methods enhance process optimization in large-scale synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
